molecular formula C20H21N3O2S2 B3012122 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 941951-37-7

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Cat. No.: B3012122
CAS No.: 941951-37-7
M. Wt: 399.53
InChI Key: FEYCAZNCSGWAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a synthetic organic compound of interest in medicinal chemistry research for its hybrid structure, incorporating multiple pharmacophoric motifs. This molecule features a benzothiazole unit, a scaffold recognized for its broad pharmacological potential. Benzothiazole derivatives have been extensively investigated for various activities, including as antitumor agents, and some serve as key pharmacophores in neurological research, such as the amyloid-imaging agent Pittsburgh compound B (PiB) . The core structure is further elaborated with a piperazine ring, a heterocycle frequently employed in drug discovery to fine-tune pharmacokinetic properties and serve as a conformational scaffold . The presence of a (4-methoxyphenyl)thio ether chain adds a distinct electronic and steric profile, which may influence target binding and metabolic stability. The specific combination of these features—benzothiazole, piperazine, and aryl thioether—makes this compound a valuable chemical tool for researchers exploring new structure-activity relationships (SAR). Potential applications include in vitro screening against a range of biological targets, such as kinases, neurological receptors, and other enzymes, where related structures have shown activity . The mechanism of action for this specific compound is not yet fully characterized and is a subject for ongoing research, as its biological activity will be highly dependent on the specific target system under investigation. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYCAZNCSGWAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a benzothiazole-derived piperazine that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole-piperazine framework and subsequent functionalization. Key synthetic routes include:

  • Formation of Benzothiazole-Piperazine : The starting material, 2-(piperazin-1-yl)benzothiazole, is synthesized through nucleophilic substitution reactions.
  • Thioether Formation : The introduction of the methoxyphenyl thio group is achieved via thiol reactions with appropriate electrophiles.
  • Final Acetylation : The final product is obtained by acetylation of the resulting intermediate.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) with IC50 values often less than 10 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF75.0Apoptosis induction
Compound BHCT1167.5Cell cycle arrest
Compound CCaco29.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal properties. For example, minimal inhibitory concentrations (MIC) against common pathogens were reported as follows:

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli30
Candida albicans25

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to specific structural features:

  • Substituents on the Benzothiazole Ring : The presence of electron-donating groups like methoxy enhances potency.
  • Piperazine Linkage : Modifications in the piperazine moiety can significantly affect binding affinity and selectivity towards target proteins.
  • Thioether Group : This functional group contributes to increased lipophilicity and bioavailability.

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in therapeutic applications:

  • Anticancer Screening : In a study assessing a library of benzothiazole-piperazine conjugates, several compounds exhibited potent activity against multiple cancer cell lines, suggesting a promising avenue for drug development .
  • In Vivo Studies : Preclinical studies have shown that certain derivatives can inhibit tumor growth in xenograft models, supporting their potential as anticancer agents .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins like Bcl-2, revealing critical binding interactions that may inform future drug design .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in the realm of antimicrobial and anticancer activities . The benzo[d]thiazole component is known for its pharmacological properties, including enzyme inhibition and antimicrobial effects. Research indicates that derivatives of benzothiazole can inhibit the growth of Mycobacterium tuberculosis, making this compound a candidate for anti-tubercular drug development .

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-benzothiazoleContains an amino group; lacks piperazineAntimicrobial activity
Benzothiazole derivativesVarying substituents on benzothiazoleAnticancer properties
Piperazine-based compoundsPiperazine core; different substituentsCNS activity
Methoxyphenyl derivativesMethoxy group on phenyl; varied core structuresAntidepressant effects

The presence of the piperazine ring enhances interactions with biological targets, potentially leading to neuropharmacological applications. This suggests that the compound could be explored for its effects on central nervous system disorders.

Synthesis and Structural Modifications

Recent advancements in synthetic methodologies have facilitated the production of this compound through techniques such as microwave irradiation and multicomponent reactions. These methods not only improve yield but also allow for the exploration of structural modifications that can enhance biological activity .

Table 2: Synthetic Methods Overview

MethodologyDescription
Microwave IrradiationEnhances reaction rates and yields
Multicomponent ReactionsAllows for diverse structural variations
Click ChemistryFacilitates regioselective synthesis of hybrids

Interaction Studies

Understanding how 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Preliminary data suggest strong binding affinities to proteins involved in disease pathways, indicating potential therapeutic targets within microbial cells or human tissues .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and its derivatives against various cancer cell lines. For instance, a library of benzothiazole-piperazine conjugates was synthesized and screened for antiproliferative activity against human cancer cell lines (MCF7, T47D, HCT116, Caco2), demonstrating moderate to potent activity .

These findings support the hypothesis that structural modifications can significantly influence biological potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their structural differences are summarized below:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source
Target Compound C₂₀H₂₀FN₃O₂S₂ 417.5 4-Methoxyphenylthio, benzothiazole-piperazine
5j () C₂₃H₂₂N₆OS₂ 507.10 Benzothiazole-thiomethyl triazole
5k () C₂₀H₁₈N₆OS₂ 490.13 Benzimidazole-thiomethyl triazole
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-... C₂₀H₂₀FN₃O₂S₂ 417.5 Fluorine substitution at benzothiazole
7n () C₂₀H₂₀O₃N₆F₃S₂ 513.10 4-Nitrophenyltetrazole, sulfonylpiperazine
Compound 15 () C₁₃H₁₃ClN₄OS 308.8 Chloroethanone, benzothiazole-piperazine

Key Observations :

  • Electron-Withdrawing vs.
  • Fluorination Effects : The fluorinated analog (CAS 941951-55-9) shares the same molecular weight as the target compound, suggesting fluorine’s minimal impact on size but possible enhancement in metabolic stability .
Anticancer Screening ():
Compound IC₅₀ (μM) * Cancer Cell Line Tested Key Structural Feature
Target Compound Data N/A N/A 4-Methoxyphenylthio
5j 2.1 MCF-7 (Breast) Benzothiazole-triazole
5k 1.8 A549 (Lung) Benzimidazole-triazole
Compound 15 4.5 HeLa (Cervical) Chloroethanone

Notes:

  • Triazole-containing analogs (5j, 5k) show superior antiproliferative activity, likely due to enhanced π-π stacking and hydrogen bonding .
  • The chloroethanone derivative (Compound 15) exhibits moderate activity, suggesting the 4-methoxyphenylthio group in the target compound may offer improved interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone to improve yields?

  • Methodological Answer : Reaction conditions such as solvent choice, temperature, and stoichiometry critically influence yields. For example, using NaH in DMF for nucleophilic substitution reactions (common in analogous compounds) can enhance reactivity between the piperazine and thiol groups . Variations in substituents on the arylthio moiety (e.g., electron-donating vs. withdrawing groups) may also affect yields, as seen in derivatives with 4-methoxyphenylthio (83% yield) versus triazole-thio (33% yield) groups . Purification via flash chromatography or recrystallization (e.g., ethanol) is recommended to isolate high-purity products .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming the presence of the benzothiazole proton (δ ~7.5–8.5 ppm), piperazine methylene groups (δ ~3.0–4.0 ppm), and methoxy protons (δ ~3.8 ppm) .
  • Mass Spectrometry (EI-MS or ESI-HRMS) : Validates molecular weight (e.g., M+ peaks for derivatives range from 490–593 Da) .
  • Elemental Analysis : Ensures C/H/N/S percentages align with theoretical values (e.g., ±0.3% deviation in C/N content) .
  • Melting Point : Consistent melting points (e.g., 120–238°C for analogs) indicate purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Systematic Substitution : Replace the 4-methoxyphenylthio group with other arylthio moieties (e.g., pyridinyl, triazolyl) to assess antiproliferative activity trends .
  • Bioactivity Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, compound 6a (4-methoxyphenylthio) showed higher activity than 6e (triazole-thio), suggesting electron-rich groups enhance efficacy .
  • Computational Modeling : Perform molecular docking to predict interactions with targets like PARP or 5-HT receptors, guided by analogs with known mechanisms .

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen for inhibition of kinases (e.g., EGFR) or polymerases (e.g., PARP) using fluorogenic substrates, as seen in studies on related benzothiazole-piperazine hybrids .
  • Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential changes via flow cytometry .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT1A or H1/H4 receptors) can identify off-target effects, leveraging structural similarities to dual receptor ligands .

Q. How can researchers address challenges in synthesizing the thioether linkage without side reactions?

  • Methodological Answer :

  • Controlled Reaction Conditions : Use inert atmospheres (N2/Ar) to prevent oxidation of the thiol group. Electrochemical methods (e.g., anodic oxidation of thiols) offer regioselectivity, as demonstrated in arylthiobenzazole syntheses .
  • Protecting Groups : Temporarily protect reactive sites (e.g., piperazine amines) with Boc groups to avoid unwanted alkylation .
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd for C–S cross-coupling) may improve efficiency, though this requires compatibility with the benzothiazole core .

Q. How should contradictory data in biological activity across studies be analyzed and resolved?

  • Methodological Answer :

  • Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and controls. For example, antiproliferative IC50 values for benzothiazole derivatives vary widely (1–50 µM) depending on assay conditions .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in substituent effects .
  • Dose-Response Validation : Repeat experiments with gradient concentrations to confirm activity thresholds and rule out false positives from solvent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.